INCB 3284 is a potent and selective antagonist of the human chemokine receptor type 2, also known as CCR2. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by abnormal monocyte and macrophage activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. INCB 3284 is noted for its high oral bioavailability and selectivity, making it a promising candidate for further clinical development.
INCB 3284 was developed by Incyte Corporation and has been studied extensively in preclinical models. Its efficacy has been evaluated through various in vitro and in vivo experiments, demonstrating significant effects on monocyte chemotaxis and inflammation.
INCB 3284 is classified as a small molecule drug. It specifically targets the CCR2 receptor, which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. By inhibiting this receptor, INCB 3284 aims to reduce inflammatory responses associated with various diseases.
The synthesis of INCB 3284 involves multiple steps that include the preparation of intermediate compounds followed by specific reactions under controlled conditions. The compound is synthesized through a series of chemical transformations that ensure high purity and yield.
The synthesis begins with the formation of key intermediates that are then subjected to coupling reactions. The final product is purified using chromatographic techniques to achieve the desired purity levels necessary for biological testing. Specific details regarding the exact reagents and conditions used in the synthesis are proprietary but typically involve standard organic synthesis methodologies.
The molecular structure of INCB 3284 can be described as a complex arrangement of atoms that facilitates its interaction with the CCR2 receptor. The compound's structure includes functional groups that enhance its binding affinity and selectivity for the target receptor.
The molecular formula of INCB 3284 is CHNOS, with a molecular weight of approximately 348.44 g/mol. The compound exhibits specific stereochemistry that is critical for its biological activity.
INCB 3284 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. These reactions are designed to build the complex structure of the molecule step-by-step while ensuring that functional groups necessary for receptor interaction are incorporated.
The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and minimize byproducts. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
INCB 3284 functions by binding to the CCR2 receptor, blocking its interaction with its natural ligand, CCL2 (Monocyte Chemoattractant Protein-1). This inhibition prevents monocyte migration to inflamed tissues, thereby reducing inflammation.
Studies have shown that INCB 3284 exhibits an IC50 value of approximately 3.7 nM for antagonizing CCL2 binding to CCR2, indicating its high potency. In vivo studies demonstrate that administration of INCB 3284 significantly reduces monocyte infiltration in animal models of inflammation.
INCB 3284 is characterized by its solid-state form at room temperature, with good solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and other physical properties have been determined through standard testing methods.
The compound's stability under various pH conditions has been assessed, showing resilience that supports its potential use in therapeutic applications. Additionally, its interactions with biological membranes have been studied to understand its pharmacokinetics better.
INCB 3284 has been primarily investigated for its role in treating diseases associated with chronic inflammation, such as COPD and other autoimmune disorders. Its ability to modulate immune responses makes it a valuable tool in research settings focused on understanding monocyte behavior and inflammatory processes.
INCB 3284 (chemical name: N-[(3R)-1-[[(6-ethoxy-3-pyridinyl)carbonyl]-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzamide) is a potent and selective antagonist of the human C-C chemokine receptor type 2 (CCR2). Its molecular design features a central pyrrolidine scaffold flanked by hydrophobic aromatic moieties, forming a topology complementary to CCR2's orthosteric binding pocket. The compound binds with high affinity (IC₅₀ = 3.7 nM) to the human CCR2 receptor, effectively displacing its endogenous ligand monocyte chemoattractant protein-1 (MCP-1/CCL2) [2] [8].
The binding dynamics involve a critical salt bridge formation between the compound's tertiary amine and the conserved Glu291 residue in transmembrane helix 7 (TM7) of CCR2 [5]. This interaction anchors the molecule deep within the receptor's helical bundle, while its trifluoromethylphenyl moiety engages hydrophobic subpockets formed by TM3 and TM6 residues. Structural studies reveal that CCR2 antagonists like INCB 3284 induce a characteristic contraction of the TM3-TM6/7 distance while expanding the TM1-TM7 interface, creating a bilayer-facing fenestration occupied by the compound's lipophilic domains [4]. This conformational rearrangement stabilizes an inactive receptor state, preventing G-protein coupling and downstream signaling.
Table 1: Key Pharmacological Parameters of INCB 3284 at CCR2
Assay Type | IC₅₀/EC₅₀ | Signaling Pathway | Reference |
---|---|---|---|
MCP-1 Binding Displacement | 3.7 nM | N/A | [2] |
Chemotaxis Inhibition | 4.7 nM | Cell Migration | [2] |
Calcium Mobilization | 6.0 nM | Gq-coupled Signaling | [8] |
ERK Phosphorylation | 2.6 nM | MAPK Pathway | [8] |
Functionally, INCB 3284 demonstrates dose-dependent inhibition of CCR2-mediated physiological responses. In rat hemorrhagic shock models, it reduced fluid resuscitation requirements by 58-62% and prevented hemodynamic decompensation by blunting CCR2-dependent vascular leakage [1]. This efficacy stems from disrupting CCL2-driven monocyte recruitment and endothelial activation, highlighting its therapeutic potential in inflammation-driven pathologies.
A defining pharmacological advantage of INCB 3284 is its exceptional selectivity for CCR2 over closely related chemokine receptors. At concentrations ≤1 µM, it exhibits negligible activity against CCR1, CCR3, CCR4, CCR5, CXCR3, and CXCR4 receptors [2] [5]. This specificity is particularly evident when comparing its 3.7 nM affinity for CCR2 against its >10,000-fold weaker inhibition of CCR5 (IC₅₀ > 10 µM) [2].
The molecular basis for this discrimination lies in a single amino acid divergence within the orthosteric binding pocket: Ser101²⁶³ in CCR2 (vs. Glu283 in CCR5). Mutagenesis studies confirm that the smaller serine residue accommodates INCB 3284's pyridinyl moiety, while the bulkier glutamate in CCR5 sterically hinders binding [4] [5]. Additionally, the compound's 6-ethoxy-3-pyridinyl group forms favorable van der Waals contacts with Val244⁶³⁶ in CCR2, a residue replaced by the more polar Thr244 in CCR5 that disfavors hydrophobic interactions [4].
Table 2: Selectivity Profile of INCB 3284 Across Chemokine Receptors
Receptor | Ligand | INCB 3284 IC₅₀ | Selectivity Ratio (vs. CCR2) |
---|---|---|---|
CCR2 | CCL2 (MCP-1) | 3.7 nM | 1x |
CCR5 | CCL3 (MIP-1α) | >10 µM | >2,700x |
CXCR4 | CXCL12 (SDF-1α) | >10 µM | >2,700x |
CCR1 | CCL3 (MIP-1α) | >1 µM | >270x |
CCR3 | CCL11 (Eotaxin-1) | >1 µM | >270x |
The therapeutic implications of this selectivity are profound. Unlike dual CCR2/CCR5 antagonists (e.g., cenicriviroc), INCB 3284 spares CCR5-mediated immune functions, including dendritic cell recruitment critical for antitumor immunity and viral defense [5]. This precision minimizes unintended immunosuppressive effects while allowing targeted disruption of CCR2-driven pathologies like monocyte infiltration in atherosclerosis or inflammatory tissue injury.
A critical safety consideration in CCR2 antagonist development is unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can cause lethal cardiac arrhythmias. INCB 3284 exhibits a favorably high hERG IC₅₀ of 84 μM in patch-clamp assays [2] [8], translating to a safety margin (CCR2 IC₅₀:hERG IC₅₀) exceeding 22,000-fold. This distinguishes it from earlier CCR2 antagonists like MK-0812 that showed significant hERG liability (IC₅₀ < 1 μM) [3] [5].
The molecular design mitigates hERG risk through two strategic modifications:
Table 3: hERG Channel Inhibition Profile of INCB 3284
Assay System | hERG IC₅₀ | CCR2 IC₅₀ | Selectivity Index | Reference |
---|---|---|---|---|
Patch-Clamp (HEK Cells) | 84 µM | 3.7 nM | 22,700x | [2] |
Dofetilide Binding | >30 µM | 3.7 nM | >8,100x | [2] |
Computational modeling confirms that INCB 3284's low hERG affinity stems from weak interactions with the channel's voltage-sensing domain (VSD) rather than the high-risk pore-binding mode observed with torsadogenic drugs [7] [10]. This selective vulnerability profile is pharmacologically advantageous, as VSD binders exhibit lower arrhythmogenic potential than pore blockers [6]. Nevertheless, the 84 µM IC₅₀ remains above therapeutic plasma concentrations (typically <1 µM), providing a robust cardiac safety buffer in preclinical models [1] [2].
Concluding Remarks
INCB 3284 exemplifies structure-driven optimization in chemokine receptor antagonists, achieving high CCR2 potency (low nM), exceptional selectivity (>2,700-fold over CCR5/CXCR4), and minimal hERG liability. Its binding mode exploits subtle residue differences in the CCR2 orthosteric pocket while avoiding hydrophobic traps in off-target channels. These properties make it both a valuable pharmacological tool for dissecting CCR2 biology and a promising candidate for inflammatory conditions where monocyte-driven pathology predominates. Future structural studies of drug-bound CCR2 complexes will further refine this chemotype for enhanced therapeutic precision.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7